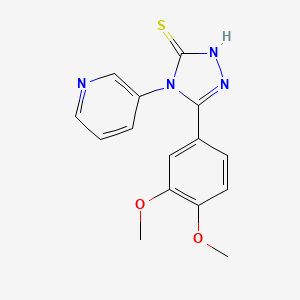![molecular formula C20H17FN2O B15002769 2-Propenamide, 3-(4-fluorophenyl)-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B15002769.png)
2-Propenamide, 3-(4-fluorophenyl)-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE is an organic compound that features a fluorophenyl group and a pyrrolylphenyl group connected via a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with an appropriate amine to form the fluorophenyl intermediate.
Coupling with Pyrrolylphenyl Group: The fluorophenyl intermediate is then coupled with a pyrrolylphenyl compound under suitable conditions, often involving a catalyst such as palladium.
Formation of the Prop-2-enamide Linkage: The final step involves the formation of the prop-2-enamide linkage through a condensation reaction, typically using reagents such as acetic anhydride and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-CHLOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE
- (2E)-3-(4-BROMOPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE
- (2E)-3-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-3-(4-FLUOROPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROP-2-ENAMIDE lies in its fluorophenyl group, which imparts distinct electronic properties compared to its chloro, bromo, and methoxy analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17FN2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-pyrrol-1-ylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C20H17FN2O/c21-18-8-3-16(4-9-18)7-12-20(24)22-15-17-5-10-19(11-6-17)23-13-1-2-14-23/h1-14H,15H2,(H,22,24)/b12-7+ |
InChI Key |
CSVZMXPLDIDPAB-KPKJPENVSA-N |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15002688.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002700.png)
![1-benzyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15002707.png)
![1-(2,3-dimethylphenyl)-6-(3-phenylpropyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15002709.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15002717.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15002722.png)
![2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B15002732.png)
![3-(2-fluorophenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002744.png)
![N-(2-{2-[(3,4-dimethylphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B15002751.png)
![5'-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B15002754.png)


![7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002783.png)
![3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B15002790.png)
